7-Bromo-4-nitro-indan-1-one structure elucidation and characterization
7-Bromo-4-nitro-indan-1-one structure elucidation and characterization
An In-Depth Technical Guide to the Structure Elucidation and Characterization of 7-Bromo-4-nitro-indan-1-one
For professionals in researcher, scientist, and drug development, the precise synthesis and unambiguous characterization of novel chemical entities are paramount. Substituted indanones are a significant class of compounds, with many derivatives showing a broad range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[1][2] This guide provides a comprehensive technical overview of the synthesis, structure elucidation, and characterization of a specific, less-documented derivative: 7-Bromo-4-nitro-indan-1-one.
This document will serve as a detailed manual, outlining a plausible synthetic route and a multi-technique analytical workflow for the definitive identification and characterization of this target molecule. From the perspective of a Senior Application Scientist, the focus will be not just on the "what" but the "why" – the scientific reasoning behind the choice of experimental methodologies and the interpretation of the resulting data.
Molecular Overview and Significance
7-Bromo-4-nitro-indan-1-one is a substituted indanone with the molecular formula C₉H₆BrNO₃.[3] The indanone core is a valuable scaffold in medicinal chemistry, and the introduction of a bromine atom and a nitro group is expected to significantly influence its chemical reactivity and biological activity. The bromine can serve as a handle for further functionalization, for instance, through cross-coupling reactions, while the nitro group, a strong electron-withdrawing group, can modulate the electronic properties of the aromatic ring and potentially participate in biological interactions.[4]
Table 1: Physicochemical Properties of 7-Bromo-4-nitro-indan-1-one
| Property | Value | Source |
| CAS Number | 1260018-07-2 | [3][5] |
| Molecular Formula | C₉H₆BrNO₃ | [3] |
| Molecular Weight | 256.06 g/mol | [3] |
| IUPAC Name | 7-bromo-4-nitro-2,3-dihydro-1H-inden-1-one | [3] |
Proposed Synthesis of 7-Bromo-4-nitro-indan-1-one
While specific literature on the synthesis of 7-Bromo-4-nitro-indan-1-one is scarce, a plausible and efficient route can be designed based on well-established methods for indanone synthesis, primarily the intramolecular Friedel-Crafts acylation of a suitably substituted 3-phenylpropanoic acid.[1][2]
Figure 1: Proposed two-step synthesis of 7-Bromo-4-nitro-indan-1-one.
Experimental Protocol: Synthesis
Step 1: Nitration of 3-(2-bromophenyl)propanoic acid
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To a stirred solution of 3-(2-bromophenyl)propanoic acid in concentrated sulfuric acid, cooled to 0-5 °C, add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-(2-bromo-5-nitrophenyl)propanoic acid.
Step 2: Intramolecular Friedel-Crafts Acylation
-
Treat the 3-(2-bromo-5-nitrophenyl)propanoic acid with thionyl chloride at reflux to form the corresponding acyl chloride.
-
Remove the excess thionyl chloride by distillation.
-
Dissolve the crude acyl chloride in a suitable solvent (e.g., dichloromethane) and add anhydrous aluminum chloride in portions at 0 °C.
-
Allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain 7-Bromo-4-nitro-indan-1-one.
Structure Elucidation and Characterization
A multi-faceted analytical approach is essential for the unambiguous confirmation of the structure of 7-Bromo-4-nitro-indan-1-one.
Figure 2: Analytical workflow for the characterization of 7-Bromo-4-nitro-indan-1-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule.[4] For 7-Bromo-4-nitro-indan-1-one, both ¹H and ¹³C NMR, along with 2D techniques like COSY and HSQC, will provide a detailed picture of its structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.
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Aromatic Protons: The two aromatic protons are expected to appear as doublets due to coupling with each other. The electron-withdrawing nitro group at position 4 and the bromine at position 7 will significantly influence their chemical shifts, pushing them downfield.
-
Aliphatic Protons: The four aliphatic protons on the five-membered ring will appear as two distinct multiplets, likely triplets of triplets, corresponding to the protons at C2 and C3. The protons at C2, being adjacent to the carbonyl group, are expected to be deshielded and appear at a lower field compared to the protons at C3.
Table 2: Predicted ¹H NMR Data for 7-Bromo-4-nitro-indan-1-one (in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-5 | 7.8 - 8.0 | d | 8.0 - 9.0 | Ortho to nitro group, deshielded. |
| H-6 | 7.5 - 7.7 | d | 8.0 - 9.0 | Coupled to H-5. |
| H-2 (2H) | 3.1 - 3.3 | t | ~6.0 | Adjacent to carbonyl group. |
| H-3 (2H) | 2.7 - 2.9 | t | ~6.0 | Coupled to H-2. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton.
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Carbonyl Carbon: The ketone carbonyl carbon is expected to have the most downfield chemical shift, typically above 190 ppm.
-
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbons bearing the nitro and bromo substituents will have their chemical shifts significantly affected.
-
Aliphatic Carbons: Two signals are expected for the aliphatic carbons at C2 and C3.
Table 3: Predicted ¹³C NMR Data for 7-Bromo-4-nitro-indan-1-one (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (C1) | 195 - 205 | Ketone carbonyl. |
| C-NO₂ (C4) | 145 - 150 | Attached to electron-withdrawing group. |
| C-Br (C7) | 115 - 125 | Attached to halogen. |
| Aromatic CH | 120 - 140 | Standard aromatic region. |
| Aliphatic CH₂ (C2) | 35 - 40 | Adjacent to carbonyl. |
| Aliphatic CH₂ (C3) | 25 - 30 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[6]
Table 4: Predicted IR Absorption Frequencies for 7-Bromo-4-nitro-indan-1-one
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode |
| C=O (ketone) | 1700 - 1720 | Stretching |
| NO₂ | 1520 - 1560 and 1340 - 1380 | Asymmetric and Symmetric Stretching |
| Aromatic C=C | 1450 - 1600 | Stretching |
| C-Br | 500 - 600 | Stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 7-Bromo-4-nitro-indan-1-one (256.06 g/mol ).
-
Isotopic Pattern: A characteristic feature will be the presence of an M+2 peak of almost equal intensity to the M⁺ peak, which is indicative of the presence of a single bromine atom (bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio).
-
Fragmentation: Common fragmentation pathways would involve the loss of the nitro group (NO₂) and the carbonyl group (CO).
Single Crystal X-ray Diffraction
For an unambiguous and definitive confirmation of the molecular structure, including the precise regiochemistry of the substituents on the aromatic ring, single crystal X-ray diffraction is the gold standard.[7][8]
Protocol: Single Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of 7-Bromo-4-nitro-indan-1-one suitable for X-ray diffraction. This can be achieved by slow evaporation of a solution of the compound in a suitable solvent or solvent mixture.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα radiation).
-
Structure Solution and Refinement: Process the collected data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates and molecular geometry.
The resulting crystal structure would provide precise bond lengths, bond angles, and intermolecular interactions, leaving no ambiguity about the identity of the synthesized compound.[8]
Conclusion
The structural elucidation of 7-Bromo-4-nitro-indan-1-one requires a synergistic application of synthetic organic chemistry and modern analytical techniques. While this guide presents a robust, scientifically-grounded framework based on established principles and data from analogous compounds, it is imperative that these predicted data are confirmed through rigorous experimentation. The detailed protocols and expected outcomes outlined herein provide a comprehensive roadmap for researchers and scientists engaged in the synthesis and characterization of novel indanone derivatives and other complex small molecules.
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